molecular formula C26H24N4O3 B1388124 Fmoc-Val-Bt CAS No. 1126433-37-1

Fmoc-Val-Bt

Cat. No. B1388124
M. Wt: 440.5 g/mol
InChI Key: BXOWZCNNYZYNLS-DEOSSOPVSA-N
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Description

Fmoc-Val-Bt is a compound used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in organic synthesis . It’s used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The synthesis of an Fmoc-amino acid produces predictable amino-acid related impurities, the presence of which can negatively affect the outcome of peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Molecular Structure Analysis

Fmoc-Val-Bt contains total 61 bond(s); 37 non-H bond(s), 24 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 22 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 3 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 Triazole(s) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Physical And Chemical Properties Analysis

The Fmoc group, which has yet to be surpassed by any other Nα-protecting group, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine .

Safety And Hazards

Fmoc-Val-Bt should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . It is considered hazardous by the OSHA Hazard Communication Standard .

properties

CAS RN

1126433-37-1

Product Name

Fmoc-Val-Bt

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H24N4O3/c1-16(2)24(25(31)30-23-14-8-7-13-22(23)28-29-30)27-26(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-14,16,21,24H,15H2,1-2H3,(H,27,32)/t24-/m0/s1

InChI Key

BXOWZCNNYZYNLS-DEOSSOPVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

SMILES

CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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